molecular formula C16H16N6O5 B2596400 5-methyl-N-(4-((3-(6-oxopyridazin-1(6H)-yl)propyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421485-11-1

5-methyl-N-(4-((3-(6-oxopyridazin-1(6H)-yl)propyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2596400
CAS No.: 1421485-11-1
M. Wt: 372.341
InChI Key: GCFXJBYATOUTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyridazinone core conjugated with isoxazole and oxazole moieties via a carbamoyl linker. Its structural complexity arises from the integration of multiple pharmacophores:

  • Pyridazinone (6-oxopyridazin-1(6H)-yl): Known for modulating kinase activity and binding to ATP pockets .
  • Isoxazole-3-carboxamide: A scaffold associated with anti-inflammatory and antimicrobial properties.
  • Oxazole-2-yl carbamoyl group: Enhances solubility and bioavailability in polar environments.

Properties

IUPAC Name

5-methyl-N-[4-[3-(6-oxopyridazin-1-yl)propylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O5/c1-10-8-11(21-27-10)15(25)20-16-19-12(9-26-16)14(24)17-5-3-7-22-13(23)4-2-6-18-22/h2,4,6,8-9H,3,5,7H2,1H3,(H,17,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFXJBYATOUTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(4-((3-(6-oxopyridazin-1(6H)-yl)propyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which may contribute to its biological activity:

  • Isoxazole Ring : Known for its role in various pharmacological activities.
  • Pyridazine Moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Carbamoyl Group : Potentially enhances solubility and bioavailability.

Molecular Formula : C₁₂H₁₄N₄O₃
Molecular Weight : 262.26 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

In Vitro Studies

Recent research has evaluated the compound's efficacy against various biological targets:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown weak inhibitory potential against human carbonic anhydrase isoforms. For instance, derivatives containing isoxazole rings demonstrated modest inhibition, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity : The presence of the pyridazine moiety often correlates with antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, indicating potential effectiveness .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological potential of this compound:

StudyFindings
Study 1 Investigated the synthesis of isoxazole derivatives; found moderate inhibition of carbonic anhydrase .
Study 2 Evaluated antimicrobial properties; indicated effectiveness against Gram-positive bacteria .
Study 3 Assessed pharmacokinetics; suggested favorable absorption characteristics due to carbamoyl modifications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Activity
5-methyl-N-(4-((3-(6-oxopyridazin-1(6H)-yl)propyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide Pyridazinone, Isoxazole, Oxazole Carbamoyl linker, Methyl-isoxazole 403.35 (calculated) Hypothesized kinase inhibition
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone, Benzene Benzyloxy, Sulfonamide 357.39 Carbonic anhydrase inhibition
Boc-1Aa-linker (14) Macrocyclic peptide tert-butoxycarbonyl (Boc), Carbamoyl linkers 938.02 Protease resistance, cell uptake

Key Findings:

Pyridazinone Derivatives: Compound 5a (from ) shares the pyridazinone core but replaces the isoxazole-oxazole system with a sulfonamide-benzyloxy group. This substitution reduces steric hindrance, enhancing its binding to carbonic anhydrase IX (Ki = 12 nM) . In contrast, the target compound’s isoxazole-oxazole framework likely prioritizes selectivity for kinases over metalloenzymes.

Linker Flexibility :

  • The target compound employs a propylcarbamoyl linker, similar to the C3 spacer in Boc-1Aa-linker (14) (). However, the latter’s macrocyclic structure improves metabolic stability (t1/2 > 24 h in plasma) , whereas the linear linker in the target compound may confer faster clearance.

Bioisosteric Replacements: Replacing sulfonamide (in 5a) with carboxamide (target compound) reduces acidity (pKa ~8 vs.

Q & A

Q. How to evaluate compound stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C.
  • LC-MS analysis : Monitor degradation products over 24–72 hours.
  • Light sensitivity : Test under UV/VIS light to assess photolytic stability .

Data Contradiction and Validation

Q. How to reconcile conflicting bioactivity data across different assay platforms?

  • Assay validation : Cross-check with orthogonal methods (e.g., enzymatic vs. cellular assays).
  • Batch variability : Ensure compound purity via NMR and HPLC between batches.
  • Control compounds : Include known inhibitors (e.g., staurosporine) to normalize results .

Q. What statistical methods are appropriate for analyzing dose-response discrepancies?

  • Non-linear regression : Fit data to Hill equation for IC₅₀/EC₅₀ determination.
  • Outlier detection : Use Grubbs’ test to identify anomalous data points.
  • Replicates : Minimum triplicate runs to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.